9H-Fluorene-2,7-diamine dihydrochloride
Overview
Description
9H-Fluorene-2,7-diamine dihydrochloride appears to be a variant of fluorene-based compounds, which are used in the synthesis of diverse materials, especially in polymer science. Fluorene derivatives are known for their unique properties and applications in material science.
Synthesis Analysis
- Synthesis of fluorene derivatives often involves nucleophilic substitution reactions and catalytic reductions. For example, a novel fluorinated diamine monomer similar to 9H-Fluorene-2,7-diamine was prepared via nucleophilic substitution and catalytic reduction with hydrazine and Pd/C (Yang & Chiang, 2004).
- An efficient synthesis of 9H-fluorene derivatives has been achieved through a Pd(0)-catalyzed cross-coupling reaction, showcasing high yields and mild reaction conditions (Xu et al., 2015).
Molecular Structure Analysis
- The molecular structure of fluorene derivatives is characterized by the presence of fluorenylidene groups, which can exhibit striking bends and adopt specific spatial configurations. This is evident in platinum complexes with 9-fluorenylidenemalonate ligands (Lee et al., 1996).
Chemical Reactions and Properties
- Fluorene derivatives participate in various chemical reactions, forming complex structures like lanthanide coordination compounds and showing luminescent properties (Li et al., 2020).
- They are involved in acid-triggered "switch on" of fluorophores, indicating their reactivity in different environments (Wang et al., 2005).
Physical Properties Analysis
- Fluorene-based polymers often show excellent solubility in various organic solvents and can form transparent, tough films, indicating their utility in material applications (Yang et al., 2006).
- They possess high glass transition temperatures and thermal stability, making them suitable for high-temperature applications.
Scientific Research Applications
Synthesis and Chemical Properties :
- Friedel-Crafts acetylation of 9H-fluorene is an effective route for preparing mono- and diacetyl-9H-fluorenes. The research explored solvent polarity, temperature, reaction time, and mode of addition effects on reactivity-selectivity patterns (Titinchi et al., 2008).
Polymer Research and Applications :
- New polyimides derived from 2,7-aryl substituents tetraphenyl fluorene diamines showed potential in electrical memory devices. These materials exhibited various memory behaviors, including volatile dynamic random access memory (DRAM) and non-volatile write-once read-many (WORM) behavior (Yang et al., 2018).
- Heat-resistant polyimides and polyamides prepared from 2,7-diamino-9-dicyanomethylene-fluorene demonstrated stability up to 430°C and potential for high-temperature applications (Diakoumakos & Mikroyannidis, 1994).
Electronic and Photonic Applications :
- Symmetrical diphenylaminofluorenes based on 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene showed significant two-photon absorption (2PA) properties, indicating their potential in photonics and nonlinear optics (Belfield et al., 2004).
Cancer Research :
- A study on a new fluorene derivative showed promising anticancer activity against human cervical cancer cells, highlighting the potential of fluorene compounds in cancer therapy (Ishak et al., 2019).
Environmental and Biological Applications :
- Research on a fluorene-degrading bacterium identified various metabolites during the biodegradation process, suggesting potential environmental applications for fluorene compound degradation (Grifoll et al., 1992).
Safety And Hazards
properties
IUPAC Name |
9H-fluorene-2,7-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.2ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;;/h1-4,6-7H,5,14-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXYCUYLZDQRIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401338072 | |
Record name | 9H-Fluorene-2,7-diamine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401338072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-2,7-diamine dihydrochloride | |
CAS RN |
13548-69-1 | |
Record name | 9H-Fluorene-2,7-diamine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401338072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluorene-2,7-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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